molecular formula C18H24NP B11740305 (N,N-Diisopropylamino)diphenylphosphine

(N,N-Diisopropylamino)diphenylphosphine

Cat. No.: B11740305
M. Wt: 285.4 g/mol
InChI Key: MALZEUFKIVJKSZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N,N-Diisopropylamino)diphenylphosphine typically involves the reaction of diphenylphosphine with diisopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as tetrahydrofuran (THF) or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors with continuous monitoring of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(N,N-Diisopropylamino)diphenylphosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and alkyl halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products are valuable intermediates in various organic synthesis processes .

Scientific Research Applications

(N,N-Diisopropylamino)diphenylphosphine has several scientific research applications:

Mechanism of Action

The mechanism of action of (N,N-Diisopropylamino)diphenylphosphine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(N,N-Diisopropylamino)diphenylphosphine is unique due to its combination of the diisopropylamino group and diphenylphosphine moiety, which provides distinct steric and electronic properties. This makes it particularly effective as a ligand in coordination chemistry and as a precursor for catalysts in organic synthesis .

Properties

Molecular Formula

C18H24NP

Molecular Weight

285.4 g/mol

IUPAC Name

N-diphenylphosphanyl-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C18H24NP/c1-15(2)19(16(3)4)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3

InChI Key

MALZEUFKIVJKSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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